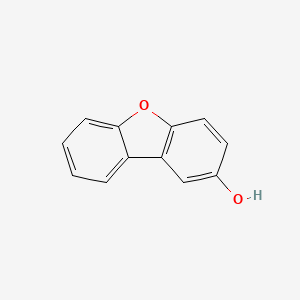

2-Hydroxydibenzofuran

描述

2-Hydroxydibenzofuran, also known as dibenzo[b,d]furan-2-ol, is an organic compound with the molecular formula C12H8O2. It is a derivative of dibenzofuran, featuring a hydroxyl group at the second position.

准备方法

Synthetic Routes and Reaction Conditions: 2-Hydroxydibenzofuran can be synthesized through several methods. One common approach involves the cyclization of ortho-hydroxybiphenyl derivatives. This process typically requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidative coupling of phenolic compounds. This method utilizes metal catalysts, such as copper or iron, to promote the formation of the dibenzofuran ring structure. The reaction conditions are carefully controlled to optimize yield and purity .

化学反应分析

Oxidation Reactions

The hydroxyl group of 2-Hydroxydibenzofuran can be oxidized to form quinone derivatives. Common oxidizing agents used for this transformation include potassium permanganate and chromium trioxide .

Reduction Reactions

This compound can be reduced to form dihydro derivatives. Typical reducing agents for this purpose are sodium borohydride or lithium aluminum hydride .

Substitution Reactions

Electrophilic substitution reactions can occur on the aromatic rings of this compound, leading to the formation of halogenated or alkylated derivatives. Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.

Biochemical Reactions

This compound plays a role in several biochemical reactions, interacting with enzymes, proteins, and other biomolecules. It interacts with dioxygenase enzymes, which catalyze the incorporation of oxygen into organic substrates, essential for the biodegradation of aromatic compounds like dibenzofurans. The compound also interacts with cytochrome P450 enzymes involved in the oxidative metabolism of xenobiotics, highlighting its importance in detoxification processes and environmental bioremediation.

Metabolic Degradation

Pseudomonas sp. strain HH69 can utilize 2-, 3-, and 4-hydroxydibenzofuran as sole sources of carbon and energy . The degradation of acetoxydibenzofurans is initiated by the hydrolysis of ester bonds, yielding hydroxydibenzofurans and acetate . During the breakdown of hydroxydibenzofurans, the corresponding substituted salicylic acids accumulate .

Turnover experiments with a mutant strain (HH69/II) identified 2,2',3,4'-tetrahydroxybiphenyl as a product of 3-hydroxydibenzofuran metabolism . This indicates the regioselectivity for the dioxygenolytic cleavage of the ether bond, favoring the non-substituted aromatic nucleus .

The degradation pathway of this compound involves the breakdown of the substituted aromatic nucleus, with meta-cleavage of 2,2',3,5-tetrahydroxybiphenyl yielding 2,4-dihydroxy-6-(2-hydroxyphenyl)-6-oxohexa-2,4-dienoic acid .

科学研究应用

Potential Therapeutic Uses

Recent studies have highlighted the potential of dibenzofuran derivatives, including 2-hydroxydibenzofuran, in medicinal chemistry. For instance, compounds inspired by cercosporamide have shown promising activity as inhibitors of Pim kinases, which are implicated in various cancers. The structure-activity relationship studies indicate that modifications at specific positions on the dibenzofuran scaffold can enhance biological activity against cancer cell lines .

Case Study: Inhibition of Pim Kinases

In a study examining the anticancer properties of dibenzofuran derivatives, compounds derived from cercosporamide exhibited low micromolar potency against acute myeloid leukemia cells. The research emphasized the importance of hydroxyl groups in enhancing binding affinity to the ATP-binding site of kinases .

Toxicological Studies

Exposure and Health Risks

The relationship between exposure to polycyclic aromatic hydrocarbons (PAHs) and health outcomes has been a focus of recent epidemiological studies. Elevated levels of hydroxylated PAHs, including this compound, were found in patients with thyroid disorders compared to healthy controls . This suggests a possible link between environmental exposure to these compounds and adverse health effects.

Table 2: Hydroxylated PAHs Detected in Patient Urine Samples

| Hydroxylated PAH | Mean Concentration (ng/mL) | Patient Group |

|---|---|---|

| 2-Hydroxyfluorene | Elevated | Nodular Goiter Patients |

| This compound | Elevated | Papillary Thyroid Carcinoma Patients |

| 1-Hydroxyphenanthrene | Elevated | Both Groups |

作用机制

The mechanism by which 2-hydroxydibenzofuran exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a substrate for oxidative enzymes, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of microbial growth or the induction of apoptosis in cancer cells .

相似化合物的比较

Dibenzofuran: Lacks the hydroxyl group and has different reactivity and applications.

2,3-Dihydroxydibenzofuran: Contains an additional hydroxyl group, leading to different chemical properties and biological activities.

2-Hydroxybiphenyl: Similar structure but lacks the furan ring, resulting in different reactivity

Uniqueness: 2-Hydroxydibenzofuran is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity.

生物活性

2-Hydroxydibenzofuran (C12H8O2) is a compound that has garnered attention due to its diverse biological activities. Research has shown that it possesses significant pharmacological properties, particularly in the context of enzyme inhibition and potential therapeutic applications. This article aims to synthesize findings from various studies, providing insights into the biological activity of this compound, including its mechanisms of action, case studies, and relevant data.

This compound exhibits potent inhibitory activity against several enzymes, notably phospholipase A2 and lipoxygenase. These enzymes are critical in inflammatory processes and other physiological functions. The inhibition of these enzymes suggests that this compound could be beneficial in developing anti-inflammatory drugs .

Enzyme Inhibition

- Phospholipase A2 : This enzyme plays a role in the release of arachidonic acid, a precursor for pro-inflammatory mediators. Inhibition by this compound may reduce inflammation.

- Lipoxygenase : Inhibiting this enzyme can also decrease the production of leukotrienes, which are involved in asthma and allergic responses.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits phospholipase A2 and lipoxygenase, impacting inflammatory pathways. |

| Antioxidant Properties | Demonstrates potential antioxidant effects, scavenging free radicals. |

| Antimicrobial Activity | Exhibits activity against various bacterial strains, indicating potential use in antimicrobial therapies. |

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Inhibition Studies : A study demonstrated that this compound significantly inhibited phospholipase A2 activity in vitro, suggesting its potential as an anti-inflammatory agent .

- Antioxidant Activity : Research conducted on various hydroxylated dibenzofurans indicated that this compound could effectively scavenge free radicals, showcasing its antioxidant properties .

- Antimicrobial Effects : In vitro tests revealed that this compound displayed antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Study on Enzyme Inhibition

A comprehensive study assessed the inhibitory effects of various dibenzofuran derivatives on phospholipase A2 and lipoxygenase. The results highlighted that this compound exhibited one of the highest levels of inhibition among tested compounds.

Antioxidant Evaluation

The antioxidant capacity was evaluated using DPPH radical scavenging assays. The IC50 values indicated that this compound had a significant ability to reduce DPPH radicals compared to standard antioxidant agents like Vitamin C.

Antimicrobial Testing

The antimicrobial efficacy was assessed against clinical isolates:

- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa showed susceptibility to this compound.

- Gram-positive bacteria : Staphylococcus aureus also exhibited sensitivity.

属性

IUPAC Name |

dibenzofuran-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIDRHWWNZRUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235338 | |

| Record name | 2-Hydroxydibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-77-1 | |

| Record name | 2-Dibenzofuranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxydibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxydibenzofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxydibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzofuran-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DIBENZOFURANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36LCB7L6S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Hydroxydibenzofuran?

A1: The molecular formula of this compound is C12H8O2, and its molecular weight is 184.19 g/mol.

Q2: What are the common synthetic routes to obtain this compound?

A2: Several synthetic approaches have been reported, including:

- Photocyclization of phenylbenzoquinone: This method utilizes light to induce cyclization, leading to the formation of this compound. This process involves a triplet state intermediate and subsequent reactions influenced by the solvent environment. [, ]

- Acid-catalyzed reactions: Researchers have demonstrated the synthesis of this compound and its derivatives through acid-catalyzed reactions involving quinones and phenols. These reactions proceed via quinone hemiacetal intermediates. []

- Two-step synthesis from 2,2′-Dihydroxy-3,3′,5,5′-tetra-tert-butylbiphenyl: This method offers a convenient route and involves two distinct steps for the preparation of this compound. [, ]

Q3: What spectroscopic data is available for characterizing this compound?

A3: While the provided research excerpts do not delve into specific spectroscopic details, 1H NMR and 13C NMR data are commonly used to characterize this compound and its derivatives. [, ]

Q4: How is this compound metabolized by microorganisms?

A4: Research suggests that certain fungal and bacterial species can degrade this compound. For instance, Sphingomonas sp. strain HH69 utilizes it as a sole carbon and energy source. The degradation process involves the formation of salicylic acid derivatives. [] Fungi like Trichosporon mucoides have also shown the ability to oxidize dibenzofuran, leading to the formation of hydroxylated derivatives and ring cleavage products. []

Q5: What is the role of this compound in the photochemical transformation of phenolic compounds?

A5: Studies indicate that this compound can be formed during the UVA irradiation of anthraquinone-2-sulfonate in the presence of phenol. This highlights the potential role of quinone photochemistry in the formation of secondary pollutants from phenolic compounds in the environment. []

Q6: What potential applications are being explored for this compound and its derivatives?

A6: One area of interest is the development of psoralen analogues as potential anticancer agents. Researchers have synthesized 3H-benzofuro[3,2-f]chromen-3-ones, derivatives of this compound, and evaluated their anti-proliferative activity against human cancer cell lines. [, ] Additionally, novel anilinodibenzofuranols, synthesized via iron-catalyzed aryl-aryl cross-coupling, have demonstrated promising anti-tubercular and cytotoxic activities. []

Q7: Are there any potential environmental concerns associated with this compound?

A7: While specific ecotoxicological data was not presented in the provided research, the formation of this compound as a byproduct in photochemical reactions involving phenolic compounds raises concerns about its potential presence and persistence in the environment. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。